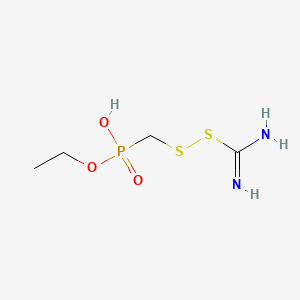
Phosphonic acid, mercaptomethyl-, ethyl ester, anhydrosulfide with 2-thiopseudourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, mercaptomethyl-, ethyl ester, anhydrosulfide with 2-thiopseudourea is a complex organophosphorus compound This compound features a phosphonic acid group, a mercaptomethyl group, an ethyl ester, and an anhydrosulfide linkage with 2-thiopseudourea
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, mercaptomethyl-, ethyl ester, anhydrosulfide with 2-thiopseudourea typically involves multiple steps:
Michaelis–Arbuzov Reaction: This reaction is commonly used to prepare phosphonic esters.
Mannich-Type Condensation: This method involves the condensation of formaldehyde, an amine, and a phosphite to form the desired product.
Catalytic Cross-Coupling Reaction: This reaction involves the coupling of a phosphonate with an appropriate halide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can target the phosphonic acid group, converting it to phosphines or other reduced forms.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Nucleophiles: Alcohols, amines, and thiols can act as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phosphines, reduced phosphonic acids
Substitution: Various substituted esters
Applications De Recherche Scientifique
Phosphonic acid, mercaptomethyl-, ethyl ester, anhydrosulfide with 2-thiopseudourea has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Phosphonic Acid Group: Can form strong coordination bonds with metal ions, influencing enzyme activity and other biochemical processes.
Mercaptomethyl Group: Can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Ethyl Ester Group: Can participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic Acid Esters: Compounds like dimethyl methylphosphonate and diethyl phosphonate share similar structural features but differ in their specific functional groups.
Thiourea Derivatives: Compounds such as thiourea and its derivatives have similar sulfur-containing functional groups but lack the phosphonic acid moiety.
Uniqueness
Phosphonic acid, mercaptomethyl-, ethyl ester, anhydrosulfide with 2-thiopseudourea is unique due to its combination of phosphonic acid, mercaptomethyl, and ethyl ester groups, along with the anhydrosulfide linkage
Propriétés
Numéro CAS |
74038-50-9 |
|---|---|
Formule moléculaire |
C4H11N2O3PS2 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
(carbamimidoyldisulfanyl)methyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C4H11N2O3PS2/c1-2-9-10(7,8)3-11-12-4(5)6/h2-3H2,1H3,(H3,5,6)(H,7,8) |
Clé InChI |
JKLLEDNDRVCGGN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CSSC(=N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


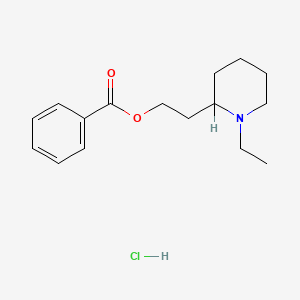
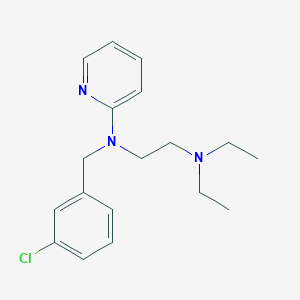
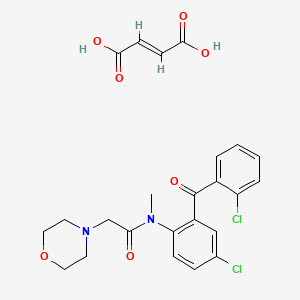


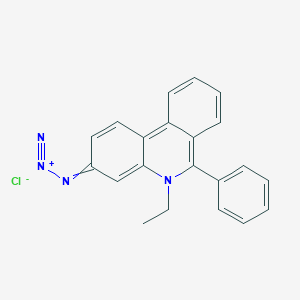

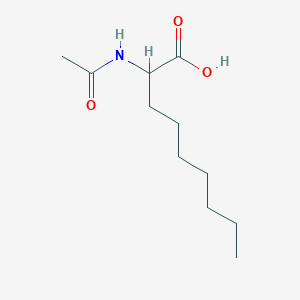
![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
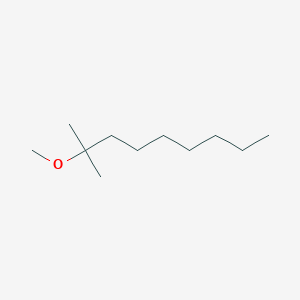
![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
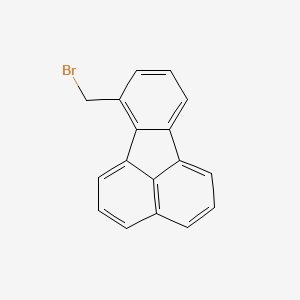
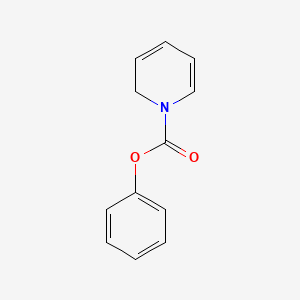
![1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14444732.png)
